![molecular formula C6HCl3N4 B3021646 2,4,8-Trichloropyrimido[5,4-d]pyrimidine CAS No. 77776-68-2](/img/structure/B3021646.png)
2,4,8-Trichloropyrimido[5,4-d]pyrimidine
Übersicht
Beschreibung
2,4,8-Trichloropyrimido[5,4-d]pyrimidine: is a heterocyclic compound with the molecular formula C6HCl3N4 It is a derivative of pyrimido[5,4-d]pyrimidine, characterized by the presence of three chlorine atoms at positions 2, 4, and 8 on the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-Trichloropyrimido[5,4-d]pyrimidine typically involves the chlorination of pyrimido[5,4-d]pyrimidine derivatives. One common method is the stepwise nucleophilic substitution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. This process involves the selective substitution of chlorine atoms with nucleophiles under controlled conditions, such as low temperature and dilute solutions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactions using appropriate chlorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,8-Trichloropyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. .
Oxidation and Reduction:
Major Products:
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The synthesis of 2,4,8-trichloropyrimido[5,4-d]pyrimidine often involves nucleophilic substitution reactions with various amines and alcohols. These reactions can be controlled to yield a range of derivatives with potential pharmacological activities:
- Sequential Nucleophilic Substitution : This method allows for the selective introduction of functional groups at specific positions on the pyrimidine ring. For example, the reaction with piperazine and diethanolamine has led to the development of new derivatives with enhanced biological properties .
- Controlled Stepwise Conversion : The conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into tetrasubstituted derivatives has been studied extensively. These derivatives have shown promise as inhibitors of various biological targets such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) .
The biological activities associated with this compound derivatives include:
- Antitumor Activity : Some synthesized derivatives have demonstrated significant cytotoxic effects against cancer cell lines. For instance, compounds derived from this scaffold have been tested for their ability to inhibit tumor growth in vitro and in vivo models .
- Antiviral Properties : Certain derivatives have shown efficacy against viral infections by acting as nucleoside analogs. Research indicates that these compounds can interfere with viral replication mechanisms .
- Inhibition of Phosphodiesterases : Specific analogs exhibit potent inhibitory activity against PDE enzymes, which are crucial in regulating various physiological processes including inflammation and vasodilation. The IC50 values for some derivatives have been reported in the nanomolar range .
Case Study 1: Synthesis of Antitumor Agents
A study focused on the synthesis of 8-(beta-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (ARPP) highlighted its potential as an antitumor agent. The synthesis involved the reaction of 2,4,6-tetrachloropyrimido[5,4-d]pyrimidine with ribofuranosylamine. The resulting compound displayed significant cytotoxicity against various cancer cell lines .
Case Study 2: PDE Inhibition
Another research effort synthesized several pyrimido-pyrimidine derivatives from this compound and evaluated their inhibitory effects on PDE5. The study identified a derivative with an IC50 value of 64 nM against PDE5, demonstrating its potential for treating erectile dysfunction and pulmonary hypertension .
Summary Table of Biological Activities
Wirkmechanismus
The mechanism of action of 2,4,8-Trichloropyrimido[5,4-d]pyrimidine in biological systems involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle progression. This inhibition can lead to the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: This compound is a precursor in the synthesis of 2,4,8-Trichloropyrimido[5,4-d]pyrimidine and shares a similar structure but with an additional chlorine atom.
2,4,6,8-Tetrasubstituted Pyrimido[5,4-d]pyrimidines:
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for selective functionalization. This makes it a valuable intermediate in the synthesis of diverse heterocyclic compounds .
Biologische Aktivität
2,4,8-Trichloropyrimido[5,4-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Recent studies have explored its efficacy against various pathogens and its cytotoxic effects on human cell lines. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves controlled stepwise reactions that allow for the introduction of various substituents at specific positions on the pyrimidine ring. This structural flexibility is crucial as it impacts the compound's biological properties. The synthesis often employs nucleophilic substitutions at positions C-2, C-4, C-6, and C-8 to yield tetrasubstituted derivatives with varying biological activities .
Antiparasitic Activity
Recent research has demonstrated that derivatives of pyrimido[5,4-d]pyrimidine exhibit significant antiparasitic activity. For instance, compounds synthesized from this scaffold showed low micromolar activity against Trypanosoma brucei (IC50 values ranging from 0.9 to 13.4 μM) and Leishmania infantum (IC50 = 3.13 μM) in vitro. Notably, one compound (designated as 4c ) displayed a selectivity index greater than 10, indicating its potential as a therapeutic agent with low cytotoxicity against human cells (THP1 cell line) compared to its effectiveness against parasites .
Anticancer Activity
In addition to antiparasitic effects, some derivatives have shown promising anticancer properties. For example, certain pyrimidine-based compounds have been evaluated for their cytotoxic effects on various cancer cell lines such as MCF-7 and A549. One notable compound exhibited an IC50 of 0.09 μM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments .
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been explored. Studies indicate that these compounds can effectively inhibit the growth of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria at concentrations as low as 200 μg/mL, with complete inhibition observed at higher concentrations (800 μg/mL) .
Study 1: Antiparasitic Evaluation
A study focused on the synthesis and evaluation of new pyrimido[5,4-d]pyrimidines found that compounds with specific substituents at positions C-4 and C-8 exhibited enhanced activity against T. brucei and L. infantum. The study concluded that structural modifications significantly influence biological activity and highlighted compound 4c as a lead candidate for further development in treating neglected tropical diseases .
Study 2: Anticancer Screening
Another investigation assessed a series of pyrimidine derivatives for their anticancer potential across multiple cell lines. The results indicated that certain modifications led to improved efficacy against cancer cells while maintaining low toxicity towards normal cells. This dual action makes these compounds attractive for further research in cancer therapeutics .
Data Tables
Compound | Target Pathogen | IC50 (μM) | Selectivity Index | Cytotoxicity (THP1) |
---|---|---|---|---|
4c | T. brucei | 0.9 - 13.4 | >10 | CC50 > 100 μM |
16 | L. infantum | 3.13 | Not specified | Not specified |
Antibiotic | S. aureus | <200 | Not applicable | Not applicable |
Antibiotic | E. coli | <200 | Not applicable | Not applicable |
Eigenschaften
IUPAC Name |
2,4,8-trichloropyrimido[5,4-d]pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N4/c7-4-3-2(10-1-11-4)5(8)13-6(9)12-3/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHKGPWUIOAPHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294440 | |
Record name | 2,4,8-trichloropyrimido[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77776-68-2 | |
Record name | NSC96655 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,8-trichloropyrimido[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,8-trichloropyrimido[5,4-d][1,3]diazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.